

# Application Note: UV Spectrophotometric Analysis of Metoprolol Succinate in Bulk Drugs

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## Compound of Interest

Compound Name: Metoprolol succinate

Cat. No.: B7887877

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## Introduction

**Metoprolol succinate** is a beta-1-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2] Accurate and reliable analytical methods are crucial for the quality control of **metoprolol succinate** in bulk drug substances to ensure its safety and efficacy. Ultraviolet (UV) spectrophotometry is a simple, cost-effective, rapid, and widely used technique for the quantitative analysis of pharmaceuticals.[3] This application note provides a detailed protocol for the determination of **metoprolol succinate** in bulk drug samples using UV spectrophotometry, in accordance with ICH guidelines.[1]

## Principle

The method is based on the principle that **metoprolol succinate** exhibits strong absorbance in the UV region of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law. By measuring the absorbance at a specific wavelength ( $\lambda_{\text{max}}$ ), the concentration of **metoprolol succinate** can be accurately determined.

## Experimental Protocols

### Instrumentation

A UV-Visible Spectrophotometer (double beam) with 1 cm matched quartz cells is required.[1][4]

## Reagents and Materials

- **Metoprolol Succinate** reference standard
- Methanol (AR Grade)[4][5]
- Distilled Water[1][6]
- Phosphate Buffer pH 6.8[1][2][7][8]

## Preparation of Standard Stock Solution

Accurately weigh 50 mg of **Metoprolol Succinate** reference standard and transfer it to a 50 mL volumetric flask. Dissolve and make up the volume with the chosen solvent (e.g., methanol) to obtain a stock solution of 1000 µg/mL. From this stock solution, a working standard of 100 µg/mL can be prepared by appropriate dilution.[4]

## Determination of Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )

A solution of **metoprolol succinate** (e.g., 10 µg/mL or 100 µg/mL) is scanned in the UV range of 200-400 nm against a solvent blank.[1][2][6] The wavelength at which the maximum absorbance is observed is noted as  $\lambda_{\text{max}}$ . The  $\lambda_{\text{max}}$  for **metoprolol succinate** can vary depending on the solvent used.

- Methanol: 222 nm, 275 nm, or 280 nm[4][5][9][10]
- Distilled Water: 221 nm or 224 nm[1][6][7]
- Phosphate Buffer (pH 6.8): 223 nm or 224 nm[1][2][7][8]

## Preparation of Calibration Curve

From the working standard solution, prepare a series of dilutions to obtain concentrations in the linear range (e.g., 5-25 µg/mL or 50-250 µg/mL).[1][4][9] Measure the absorbance of each solution at the determined  $\lambda_{\text{max}}$ . Plot a graph of absorbance versus concentration to obtain a calibration curve. The linearity of the method is assessed by the correlation coefficient ( $R^2$ ) of the calibration curve, which should ideally be  $\geq 0.999$ . [3][9]

## Assay of Metoprolol Succinate Bulk Drug

Accurately weigh a quantity of the **metoprolol succinate** bulk drug powder equivalent to a known amount of the active ingredient. Dissolve it in the chosen solvent and dilute appropriately to obtain a final concentration within the linearity range. Measure the absorbance of the sample solution at the  $\lambda_{\text{max}}$ . The concentration of **metoprolol succinate** in the sample can be calculated using the regression equation from the calibration curve.

## Method Validation Parameters

The developed UV spectrophotometric method should be validated according to ICH guidelines, including the following parameters:

- **Linearity:** The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[\[1\]](#)[\[3\]](#)[\[6\]](#)
- **Accuracy:** The closeness of the test results obtained by the method to the true value, often determined by recovery studies.[\[6\]](#)[\[9\]](#)
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[\[9\]](#)
- **Limit of Detection (LOD) and Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[\[4\]](#)
- **Robustness:** The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

## Data Presentation

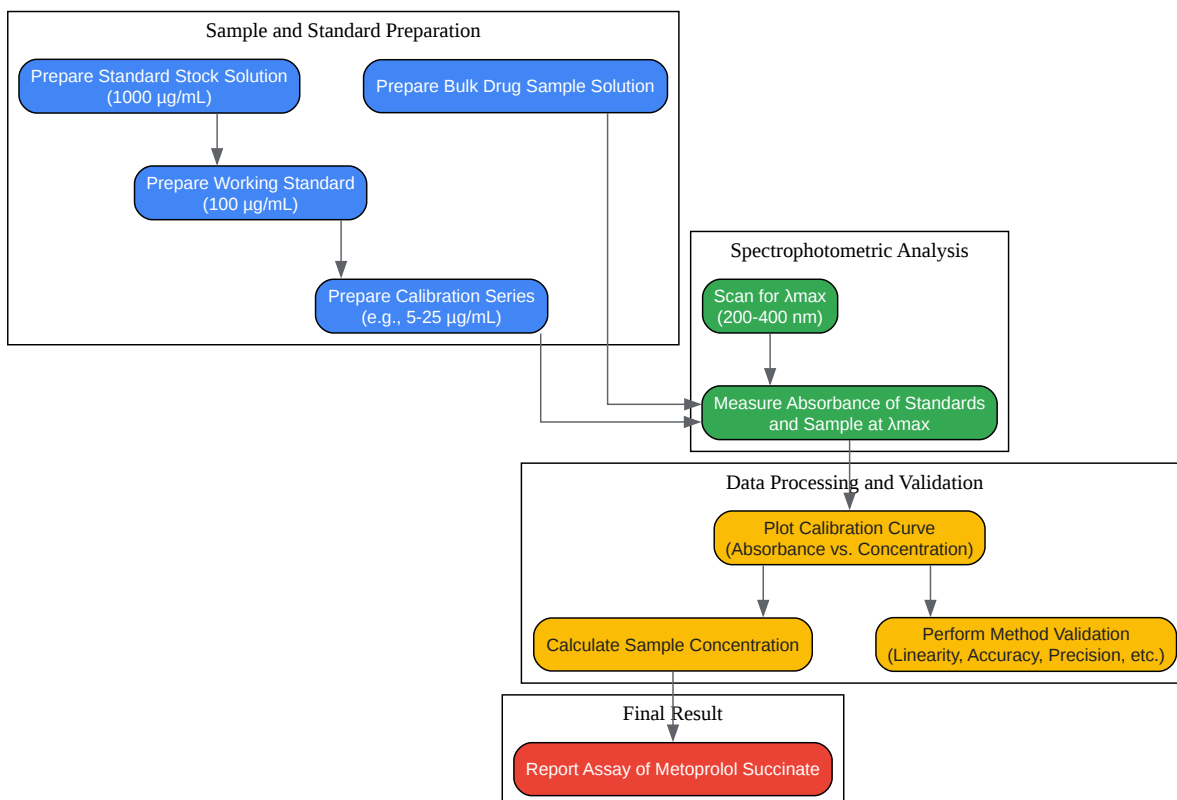
Table 1: Summary of UV Spectrophotometric Methods for **Metoprolol Succinate** Analysis

Solvent	$\lambda_{\text{max}}$ (nm)	Linearity Range ( $\mu\text{g/mL}$ )	Correlation Coefficient ( $R^2$ )
Methanol	280	50 - 250	0.998
Distilled Water	221	5 - 25	Not Specified
Phosphate Buffer pH 6.8	223	5 - 25	Not Specified
Methanol	222	2 - 16	0.998[10]
Methanol	275	50 - 250	Not Specified
0.1N HCl	224	10 - 50	Not Specified
Methanol:Phosphate buffer pH 6.8 (3:1)	223	1 - 10	Not Specified

Table 2: Validation Parameters for a UV Spectrophotometric Method in Methanol

Parameter	Result
$\lambda_{\text{max}}$	280 nm
Linearity Range	50 - 250 $\mu\text{g/mL}$
Correlation Coefficient ( $R^2$ )	0.998
Limit of Detection (LOD)	0.098 $\mu\text{g/mL}$ [4]
Limit of Quantitation (LOQ)	0.297 $\mu\text{g/mL}$ [4]
Accuracy (% Recovery)	98.9% - 100.7%[9]
Precision (% RSD)	< 2%[9]

## Experimental Workflow



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